molecular formula C9H12F3N3O3S B7051991 N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide

N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide

Cat. No.: B7051991
M. Wt: 299.27 g/mol
InChI Key: FWBVQCTUKZIDKU-UHFFFAOYSA-N
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Description

N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide is a synthetic organic compound characterized by the presence of a pyridazine ring substituted with a trifluoromethyl group and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Ethanesulfonamide Moiety: The ethanesulfonamide group is attached through nucleophilic substitution reactions, where the pyridazine derivative reacts with ethanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the ethanesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of bases like triethylamine or pyridine.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Industrial Applications: It is explored for its use in the synthesis of other complex molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridazine ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The ethanesulfonamide moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide: Similar structure with a methanesulfonamide group instead of ethanesulfonamide.

    N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide: Contains a benzenesulfonamide group, offering different chemical properties.

Uniqueness

N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide is unique due to its specific combination of a trifluoromethyl-substituted pyridazine ring and an ethanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O3S/c1-2-19(17,18)13-5-6-15-8(16)4-3-7(14-15)9(10,11)12/h3-4,13H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBVQCTUKZIDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C(=O)C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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